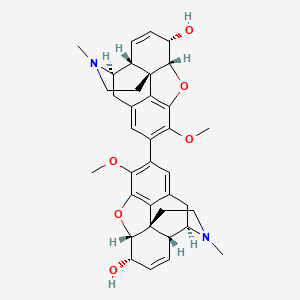

2,2'-双可待因

描述

The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information on where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, and reactivity. Techniques like titration or spectroscopy might be used .科学研究应用

分析化学中的电泳分离

2,2'-双可待因已被研究用于毛细管区带电泳中。Proksa (1998) 探索了包括 2,2'-双可待因在内的各种吗啡烷生物碱的 N-氧化物的差向异构体的分离。研究表明,在环糊精的存在下,可有效分离蒂巴因 N-氧化物和其他对映异构体,突出了 2,2'-双可待因在分析化学过程中的作用 (Proksa, 1998)。

胺的光敏笼型基团

在无机化学领域,2,2'-双可待因已作为光敏笼型基团结构的一部分而得到应用。Zayat 等人 (2006) 合成了钌双(联吡啶)配合物,其中无机部分充当光敏保护基团。这项研究表明 2,2'-双可待因在创建生物学相关笼状化合物方面具有潜力 (Zayat, Salierno, & Etchenique, 2006)。

作用机制

Target of Action

The primary target of 2,2’-Biscodeine, similar to Codeine, is the mu opioid receptors . These receptors are distributed throughout the central nervous system and play a crucial role in pain perception .

Mode of Action

2,2’-Biscodeine, like Codeine, binds to the mu opioid receptors, activating the G-proteins Gα i, which results in a decrease in intracellular cAMP and Ca 2+ level . This causes hyperpolarization of nociceptive neurons, thus impairing the transmission of pain signals . The average duration of action is about 4 hours .

Biochemical Pathways

Codeine is metabolized in the liver by the enzyme cytochrome P450 2D6 (CYP2D6) into morphine , which then exerts its analgesic effects.

Pharmacokinetics

Codeine has an oral bioavailability of about 60% and is distributed throughout the body at approximately 3 to 6 L/kg . It is metabolized in the liver by CYP2D6 into morphine , and the elimination half-life is about 2.5-3 hours .

Result of Action

The binding of 2,2’-Biscodeine to the mu opioid receptors results in an analgesic effect and increased pain tolerance due to reduced neuronal excitability . This leads to the relief of moderate to severe pain, enhancing the quality of life of patients and increasing their ability to engage in day-to-day activities .

Action Environment

The action, efficacy, and stability of 2,2’-Biscodeine can be influenced by various environmental factors. These may include the patient’s metabolic rate, the presence of other drugs, and individual genetic variations in the CYP2D6 enzyme, which can affect the metabolism of the drug . .

安全和危害

未来方向

属性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-11-9-35-21-5-7-25(39)33(35)43-31-27(35)17(15-23(21)37)13-19(29(31)41-3)20-14-18-16-24-22-6-8-26(40)34-36(22,10-12-38(24)2)28(18)32(44-34)30(20)42-4/h5-8,13-14,21-26,33-34,39-40H,9-12,15-16H2,1-4H3/t21-,22-,23+,24+,25-,26-,33-,34-,35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMWWUFQMYGNDH-SXWORITFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)OC)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)OC)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)[C@H](C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121395-47-9 | |

| Record name | 2,2'-Biscodeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121395479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BISCODEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B0ATL3Q9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

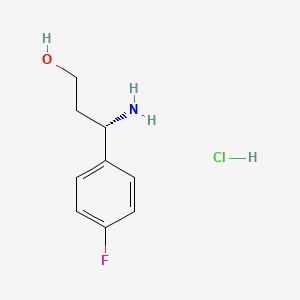

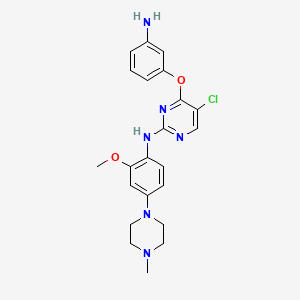

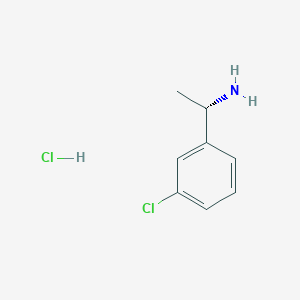

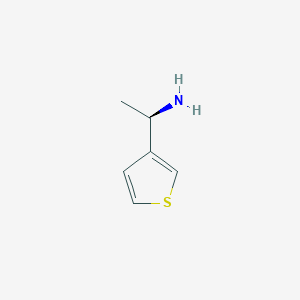

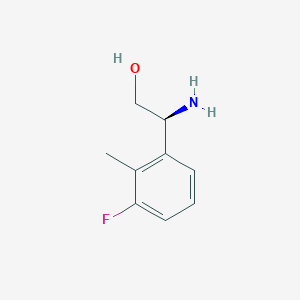

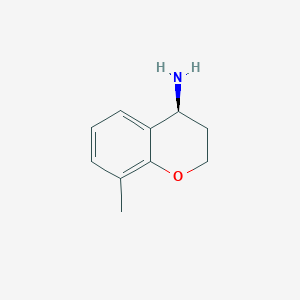

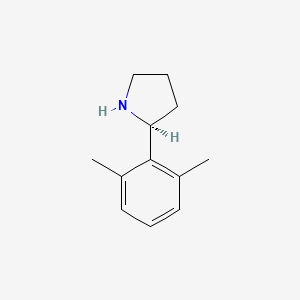

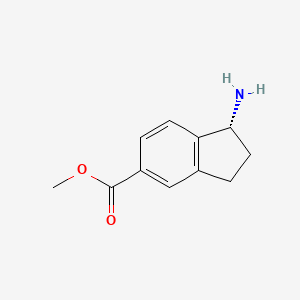

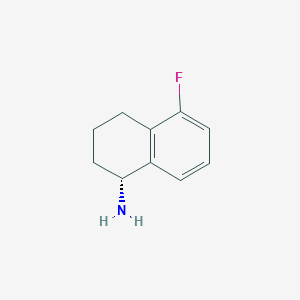

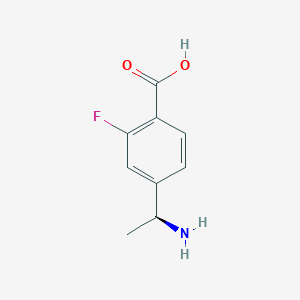

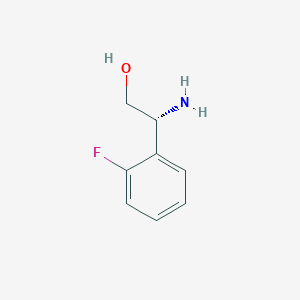

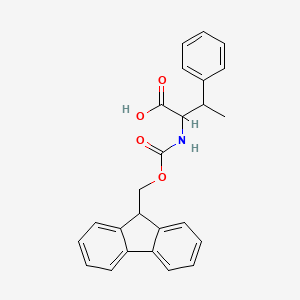

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

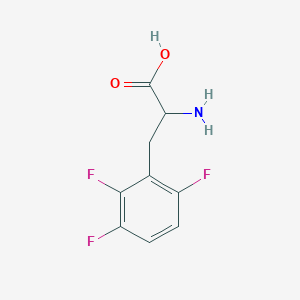

amine](/img/structure/B3090716.png)